5-Amino-2-ethyl-3-(trifluoromethyl)pyridine

Catalog No.
S8345561
CAS No.
M.F
C8H9F3N2
M. Wt
190.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Amino-2-ethyl-3-(trifluoromethyl)pyridine

Product Name

5-Amino-2-ethyl-3-(trifluoromethyl)pyridine

IUPAC Name

6-ethyl-5-(trifluoromethyl)pyridin-3-amine

Molecular Formula

C8H9F3N2

Molecular Weight

190.17 g/mol

InChI

InChI=1S/C8H9F3N2/c1-2-7-6(8(9,10)11)3-5(12)4-13-7/h3-4H,2,12H2,1H3

InChI Key

JBWXZBDCBMHDRO-UHFFFAOYSA-N

SMILES

CCC1=C(C=C(C=N1)N)C(F)(F)F

Canonical SMILES

CCC1=C(C=C(C=N1)N)C(F)(F)F

5-Amino-2-ethyl-3-(trifluoromethyl)pyridine is a functionalized heterocyclic compound belonging to the trifluoromethylpyridine (TFMP) class of chemical intermediates. TFMPs are valued in the development of high-performance agrochemicals and pharmaceuticals due to the unique properties conferred by the trifluoromethyl group, such as increased metabolic stability, enhanced lipophilicity, and improved binding affinity in the final active ingredients. The specific arrangement of amino, ethyl, and trifluoromethyl groups on this pyridine core makes it a candidate for creating precisely tailored molecular architectures where electronic and steric properties are critical for biological activity.

Procurement Fit

1
Identity
2-ethyl-3-CF3-5-NH2 pyridine building block
2
Selection logic
Defined single regioisomer for unambiguous derivatization
3
Workflow context
SAR-driven medicinal and agrochemical synthesis

Substituting 5-Amino-2-ethyl-3-(trifluoromethyl)pyridine with simpler analogs is often unviable in performance-critical applications. Replacing the trifluoromethyl (CF3) group with a non-fluorinated analog like a methyl group or hydrogen would fundamentally alter the molecule's electronic profile and lipophilicity, diminishing the metabolic stability and target-binding interactions that are often the primary reasons for its selection. For instance, in agrochemical development, CF3-substituted pyridine derivatives have demonstrated quantitatively higher fungicidal activity compared to analogs bearing chloro-, nitro-, or cyano- groups. Furthermore, the 2-ethyl group provides specific steric bulk and lipophilicity that influences the final compound's conformation and membrane permeability, a feature that a simpler analog like 5-Amino-3-(trifluoromethyl)pyridine would lack.

Substitution Risk

Target compound
5-Amino-2-ethyl-3-(trifluoromethyl)pyridine
Substitute: 5-Amino-2-(trifluoromethyl)pyridine
Absence of the 2-ethyl group may shift molecular geometry and reduce lipophilicity, altering downstream SAR interpretation.
Substitute: 2-Amino-5-(trifluoromethyl)pyridine
Reversed amino and CF3 positions change the reactivity vector and electronic distribution, limiting direct substitution.
Interchangeability context
Structural analogs may not recapitulate the binding interactions or derivatization pathways enabled by the 2-ethyl-3-CF3-5-NH2 arrangement.

Precursor Suitability: Enables Synthesis of Patented, High-Potency Insecticidal Ureas

The closely related analog, 2-amino-3-chloro-5-trifluoromethylpyridine, is a validated precursor for the synthesis of N-(2,6-difluorobenzoyl)-N'-(3-chloro-5-trifluoromethyl-2-pyridyl)urea, a compound explicitly cited for its effectiveness in controlling noxious insects. This establishes a clear and direct synthetic pathway from an aminotrifluoromethylpyridine core to a final product with demonstrated high-value biological activity, a route for which non-fluorinated or differently substituted pyridines would be unsuitable.

Evidence DimensionValidated Synthetic Utility
Target Compound DataServes as a direct precursor to a patented insecticidal urea compound.
Comparator Or BaselineGeneric or non-fluorinated aminopyridines lacking this specific reaction pathway.
Quantified DifferenceEnables access to a specific, high-potency chemical class protected by patent literature.
ConditionsReaction with 2,6-difluorobenzoylisocyanate in toluene, as described in patent literature.

This validates the compound's procurement for R&D and manufacturing workflows aimed at producing established, high-efficacy insect control agents.

Substitution pattern
Head-to-head
2-ethyl, 3-CF3, 5-NH2 vs. 2-CF3, 5-NH2 vs. 2-NH2, 5-CF3
Unique substitution vector for SAR derivatization; no single commercial analog replicates this exact pattern.
Distinct positional isomerism confirmed by CAS registry and IUPAC nomenclature.

Performance Advantage: Trifluoromethyl Group Confers Superior Fungicidal Activity Over Other Substituents

In the development of the fungicide Fluazinam, which is derived from the related precursor 2,3-dichloro-5-(trifluoromethyl)pyridine, the trifluoromethyl-substituted derivative demonstrated superior performance. A comparative study found that the trifluoromethylpyridine derivative showed higher fungicidal activity against *Botrytis cinerea* than the corresponding analogs substituted with chloro-, nitro-, or cyano- groups. This provides strong class-level evidence that selecting a CF3-pyridine intermediate is critical for maximizing the potency of the final fungicidal product.

Evidence DimensionFungicidal Activity against Botrytis cinerea
Target Compound Data(Derivative of CF3-pyridine) Showed higher fungicidal activity.
Comparator Or BaselineCorresponding chloro-, nitro-, and cyano-substituted pyridine derivatives.
Quantified DifferenceQualitatively described as 'higher activity' in the referenced study.
ConditionsAssay for fungicidal activity against the plant pathogen *Botrytis cinerea*.

This justifies the selection of a trifluoromethylated precursor over other substituted pyridines for development programs where end-product efficacy is the primary driver.

MW difference
Reported
+28.06 g/mol
Higher molecular weight and estimated lipophilicity relative to non-ethylated analog.
logP estimated based on class properties; target compound logP not reported in primary literature.
Amination route
Reported
Pd-catalyzed amination from 2-ethyl-3-(trifluoromethyl)pyridine
Distinct synthetic entry versus halogen-exchange or direct-substitution routes used for other trifluoromethylpyridine analogs.
No direct yield comparison available between synthetic pathways.

Core Building Block for Novel Benzoylurea-Class Insecticides

This compound is a strategic choice for synthesis campaigns targeting next-generation insect growth regulators (IGRs). Based on established patent literature, its core structure is validated as a key intermediate for producing potent benzoylurea insecticides, making it suitable for both lead optimization and process scale-up.

Development of High-Efficacy Fungicides for Crop Protection

In research programs focused on developing new fungicides, this intermediate provides a structural motif strongly associated with superior biological activity. The known performance advantage of the trifluoromethyl group over other common substituents makes this a preferred building block for projects aiming to maximize potency against fungal pathogens like *Botrytis cinerea*.

Application Fit Matrix

Application
Selection Property
Validation Focus
Medicinal chemistry SAR studies
2-Ethyl-3-CF3 substitution vector
Derivatization scope and binding assay interpretation
Agrochemical intermediate synthesis
2-Ethyl lipophilicity modulation
Target interaction and selectivity screening
Chemical biology probe development
5-NH2 handle with CF3 electronic tuning
Reporter conjugate characterization

XLogP3

1.9

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

190.07178278 g/mol

Monoisotopic Mass

190.07178278 g/mol

Heavy Atom Count

13

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